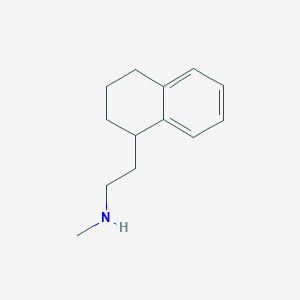

n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine

Description

n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine (IUPAC name: N,N-Dimethyl-2-(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine) is a tetrahydronaphthalene (tetralin) derivative featuring a dimethylaminoethyl side chain. The compound is characterized by a partially saturated naphthalene ring system, which confers structural rigidity, and a tertiary amine group that may influence its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanamine |

InChI |

InChI=1S/C13H19N/c1-14-10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12,14H,4,6-7,9-10H2,1H3 |

InChI Key |

IZSWGWHWWGWOAK-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with methylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. The product is typically purified through distillation or recrystallization techniques to obtain a high-purity final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetralin Ring

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structural Features : A cyclohexyl group at the 4-position of the tetralin ring.

- Physical Properties : Melting point = 137–139°C; synthesized as a white microcrystalline solid .

trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o)

- Structural Features : A 2-chlorophenyl group at the 4-position.

- Key Differences : The electron-withdrawing chlorine atom may reduce electron density on the aromatic system, affecting binding to electron-rich biological targets .

Variations in the Amine Side Chain

N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine (14)

- Structural Features : Incorporates an indole moiety linked via a methylene group.

- Key Differences: The indole group introduces aromaticity and hydrogen-bonding capability, likely enhancing interactions with serotoninergic receptors compared to the dimethylamino group in the target compound .

N-Methyl-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine (4.16)

Stereochemical and Functional Group Modifications

(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride

- Structural Features : Stereospecific (1S) configuration with a primary amine directly attached to the tetralin ring.

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

- Structural Features : A nitrobenzyl group introduces strong electron-withdrawing effects.

- Key Differences : The nitro group may increase metabolic stability but could also confer toxicity risks .

Biological Activity

n-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine, often referred to in the literature as a derivative of tetrahydronaphthalene, exhibits significant biological activity that is of interest in pharmacological research. This compound is structurally related to various neurotransmitter systems and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H17N

- Molecular Weight : 189.28 g/mol

Biological Activity Overview

Research indicates that this compound interacts primarily with the dopamine receptor systems. Its biological activities include:

- Dopamine Receptor Agonism : The compound has been shown to selectively activate D3 dopamine receptors (D3R), which are implicated in various neuropsychiatric disorders. It has demonstrated agonist activity comparable to other known D3R agonists .

Table 1: Dopamine Receptor Activity of n-Methyl Derivatives

| Compound ID | D3R Agonist Activity (EC50 in nM) | D2R Antagonist Activity (IC50 in nM) |

|---|---|---|

| n-Methyl Derivative | 710 ± 150 | 15,700 ± 3,000 |

The mechanism by which this compound exerts its effects involves selective binding to dopamine receptors. Specifically, it shows a preference for the D3 receptor subtype while also exhibiting antagonistic properties at the D2 receptor. This dual activity may contribute to its potential therapeutic effects in conditions such as schizophrenia and Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

- Neuropharmacological Studies : In a study examining the behavioral effects of dopamine receptor agonists in animal models, n-Methyl derivatives were found to enhance locomotor activity, suggesting a stimulatory effect on dopaminergic pathways .

- Clinical Implications : Research has indicated that compounds with similar structures may offer benefits in treating mood disorders by modulating dopaminergic transmission. The selective action on D3 receptors may help reduce side effects associated with broader-spectrum dopamine agonists .

Safety and Toxicology

While the primary focus has been on its therapeutic potential, safety profiles are essential for any pharmacological agent. Preliminary toxicological assessments indicate that n-Methyl derivatives exhibit low toxicity at therapeutic doses; however, further studies are necessary to establish comprehensive safety data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.